4-Deciloxibencenoaldehído

Descripción general

Descripción

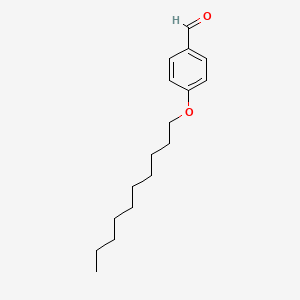

4-Decyloxybenzaldehyde is an organic compound with the molecular formula C₁₇H₂₆O₂. It is characterized by a benzaldehyde core substituted with a decyloxy group at the para position. This compound is known for its applications in various fields, including organic synthesis and material science .

Aplicaciones Científicas De Investigación

Key Properties

- Molecular Weight : 270.39 g/mol

- CAS Number : 24083-16-7

- Boiling Point : Approximately 300 °C

- Solubility : Soluble in organic solvents such as ethanol and dichloromethane.

Organic Synthesis

4-Decyloxybenzaldehyde serves as a valuable intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its aldehyde functional group allows for further chemical modifications, leading to products with specific therapeutic effects .

Research has highlighted the biological activities of 4-decyloxybenzaldehyde, particularly its antimicrobial and anti-inflammatory properties. Notable studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibacterial agents .

Case Study : A study by Saghyan et al. (2014) evaluated derivatives of 4-decyloxybenzaldehyde against common bacterial pathogens, revealing significant antibacterial activity that could inform future drug development .

Material Science

The compound is also utilized in producing specialty chemicals and materials, including liquid crystals and polymers. Its unique hydrophobic properties make it suitable for applications requiring specific solubility characteristics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Decyloxybenzaldehyde can be synthesized through the etherification of 4-hydroxybenzaldehyde with decyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an aprotic solvent like dimethylformamide .

Industrial Production Methods: In industrial settings, the synthesis of 4-Decyloxybenzaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .

Análisis De Reacciones Químicas

Types of Reactions: 4-Decyloxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: 4-(Decyloxy)benzoic acid.

Reduction: 4-(Decyloxy)benzyl alcohol.

Substitution: 4-(Decyloxy)-2-nitrobenzaldehyde (nitration product).

Mecanismo De Acción

The mechanism of action of 4-Decyloxybenzaldehyde involves its interaction with specific molecular targets. For instance, its aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The decyloxy group enhances its lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins .

Comparación Con Compuestos Similares

- 4-(Benzyloxy)benzaldehyde

- 4-(Dimethylamino)benzaldehyde

- 4-(Hexadecyloxy)benzaldehyde

Comparison: 4-Decyloxybenzaldehyde is unique due to its long alkyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and altered reactivity compared to shorter alkyl or aryl-substituted benzaldehydes. This uniqueness makes it particularly valuable in applications requiring specific solubility and interaction characteristics .

Actividad Biológica

4-Decyloxybenzaldehyde (C_{17}H_{26}O_{2}), also known as 4-(decyloxy)benzaldehyde, is an organic compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including antibacterial, antifungal, and potential anticancer activities, supported by various research findings and case studies.

- Molecular Formula : C_{17}H_{26}O_{2}

- Molecular Weight : 270.39 g/mol

- CAS Number : 224083-16-7

- Structural Formula :

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 4-decyloxybenzaldehyde. One notable research conducted by Saghyan et al. (2014) synthesized various derivatives and evaluated their effectiveness against common bacterial strains.

Case Study: Antibacterial Screening

In a study focusing on the synthesis of triazole derivatives, it was found that 4-decyloxybenzaldehyde exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 20 |

| Compound B | Escherichia coli | 21 |

These findings suggest that modifications to the benzaldehyde structure can enhance its antibacterial efficacy, making it a candidate for further development into therapeutic agents .

Antifungal Activity

The antifungal properties of 4-decyloxybenzaldehyde have also been investigated. A study assessed its effectiveness against various fungal strains, demonstrating promising results, particularly against Candida albicans. The compound's mechanism appears to involve disruption of fungal cell membranes, leading to increased permeability and cell death.

Table: Antifungal Efficacy

| Fungal Strain | Inhibition Zone (mm) |

|---|---|

| Candida albicans | 15 |

| Aspergillus niger | 12 |

These results indicate that 4-decyloxybenzaldehyde could serve as a lead compound for antifungal drug development .

Potential Anticancer Activity

Emerging research suggests that 4-decyloxybenzaldehyde may possess anticancer properties. Preliminary studies have shown its ability to induce apoptosis in cancer cell lines, including breast and colon cancer cells. The compound appears to activate specific apoptotic pathways, leading to programmed cell death.

Research Findings on Anticancer Activity

A recent investigation into the cytotoxic effects of various benzaldehyde derivatives indicated that 4-decyloxybenzaldehyde significantly reduced cell viability in cancerous cells compared to normal cells. The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer Cells | 25 |

| Colon Cancer Cells | 30 |

These findings warrant further exploration into the mechanisms by which this compound exerts its anticancer effects .

Propiedades

IUPAC Name |

4-decoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O2/c1-2-3-4-5-6-7-8-9-14-19-17-12-10-16(15-18)11-13-17/h10-13,15H,2-9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSYBKJRUQJISL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178812 | |

| Record name | 4-(Decyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24083-16-7 | |

| Record name | 4-(Decyloxy)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024083167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Decyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.